REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[N+:9]([O-:12])(O)=[O:10].[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:12])=[O:10])[C:3]=1[NH:4][C:13](=[O:15])[CH3:14]
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Name
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|
Quantity
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50 g
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Type
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reactant
|
Smiles
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BrC1=C(N)C=CC=C1
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Name
|
|
Quantity
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36.75 mL
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Type
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reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
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|
Quantity
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265 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Type
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CUSTOM
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Details
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stirred at that temperature, when the starting material
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was consumed
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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ADDITION
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Details
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the filtrate was poured into ice water
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Type
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EXTRACTION
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Details
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the mixture was extracted with EtOAc (30 mL×3)
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Type
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CUSTOM
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Details
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dried
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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Type
|
product
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Smiles
|
BrC1=C(C(=CC=C1)[N+](=O)[O-])NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 48.6 mmol | |
AMOUNT: MASS | 12.6 g | |
YIELD: PERCENTYIELD | 16.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |